molecular formula C6H3Cl2NO B151372 3,5-dichloroisonicotinaldehyde CAS No. 136590-83-5

3,5-dichloroisonicotinaldehyde

Cat. No.: B151372
CAS No.: 136590-83-5
M. Wt: 176 g/mol
InChI Key: RBFNWOINNIOZKR-UHFFFAOYSA-N
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Safety and Hazards

3,5-Dichloro-4-pyridinecarboxaldehyde is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloroisonicotinaldehyde typically involves the chlorination of 4-pyridinecarboxaldehyde. One common method includes the reaction of 4-pyridinecarboxaldehyde with chlorine gas in the presence of a catalyst under controlled temperature conditions . The reaction proceeds as follows:

C6H4NO+Cl2C6H3Cl2NO+HCl\text{C}_6\text{H}_4\text{NO} + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{NO} + \text{HCl} C6​H4​NO+Cl2​→C6​H3​Cl2​NO+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, use of solvents, and purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-dichloroisonicotinaldehyde depends on its specific application and the target moleculeThis reactivity can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and an aldehyde group allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

3,5-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFNWOINNIOZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376639
Record name 3,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136590-83-5
Record name 3,5-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

n-Butyllithium (1.6M in hexanes, 9.3 ml, 14.9 mmol) was added dropwise at 0° C. to a solution of diisopropylamine (1.95 ml, 14.9 mmol) in THF (30 ml). After 15 min. at 0° C., the solution was cooled to −78° C. and 3,5-dichloropyridine (2.0 g, 13.5 mmol) was added. After 1 h, methyl formate (0.92 ml) was added and the mixture warmed to room temperature over 2 h, diluted with 1N hydrochloric acid and extracted twice with ethyl acetate. The extracts were washed with brine, dried over sodium sulphate and evaporated to give a yellow oil which solidified, m.p. 110-111° C.
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9.3 mL
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0.92 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of 3,5-dichloropyridine (296 mg, 2.0 mmol) in THF (6 mL), cooled to −78° C., under N2 protection, was added dropwise LDA (1.2 mL of a 1.8 M solution in THF, 2.2 mmol). After 30 min, a solution of formic acid methyl ester (240 mg, 4.0 mmol) in THF (1.0 mL) was added slowly to the solution. After 1.5 h, the reaction mixture was rapidly poured into a 0° C. sat. aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc and the organic layer was washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure and the residue was purified by flash chromatography using heptane/EtOAc (5:1) as eluent to give 3,5-dichloro-pyridine-4-carbaldehyde as a white solid.
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296 mg
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6 mL
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240 mg
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Synthesis routes and methods V

Procedure details

Under an argon atmosphere, to a solution of diisopropylamine (33.6 ml, 0.24 mol) in tetrahydrofuran (400 ml) at -65° C. was added a 1.6 M solution of n-butyl lithium in hexanes (156 ml). After 20 minutes later, a solution of 3,5-dichloropyridine (29.6 g, 0.20 mol) in tetrahydrofuran (150 ml) was added dropwise, and the mixture was stirred for 30 minutes. Subsequently, the mixture was treated with dimethylformamide (23.2 ml, 0.30 mol) in tetrahydrofuran (50 ml), and then stirred for one hour under the same conditions. The reaction mixture was poured into a 5% aqueous ammonium chloride solution (1,000 ml) and extracted with ethyl acetate. The organic layer was sequentially washed with water and saturated brine, dried, and then concentrated under reduced pressure. The residue was chromatographed on silica gel, to thereby obtain the title compound (27.2 g, yield 77%).
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33.6 mL
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400 mL
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hexanes
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156 mL
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29.6 g
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150 mL
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23.2 mL
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50 mL
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Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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